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Compound of Interest

Compound Name: 2-(Morpholin-3-yl)ethanol

Cat. No.: B1524642

An In-Depth Technical Guide to (S)-2-(morpholin-3-yl)ethanol (CAS: 761460-05-3): A Chiral
Building Block for Modern Drug Discovery

Introduction

(S)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound of significant interest to the
fields of medicinal chemistry and drug development. As a 3-substituted morpholine, it belongs
to a class of scaffolds frequently incorporated into biologically active molecules to enhance
properties such as aqueous solubility, metabolic stability, and target binding. The specific (S)-
stereochemistry at the C3 position, combined with the reactive primary alcohol on the ethyl side
chain, makes this molecule a versatile and valuable chiral building block for the stereoselective
synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients
(APIs). This guide provides a comprehensive technical overview of its synthesis, analysis,
applications, and handling, tailored for researchers and scientists in the pharmaceutical
industry.

Physicochemical and Structural Characteristics

The utility of (S)-2-(morpholin-3-yl)ethanol as a synthetic building block is rooted in its distinct
structural features. The morpholine ring is a saturated heterocycle containing both an ether
linkage and a secondary amine, offering a combination of hydrogen bond accepting (oxygen
and nitrogen) and donating (N-H) capabilities. The stereocenter at the C3 position is crucial for
enantioselective interactions with biological targets, a cornerstone of modern drug design.[1]
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The 2-hydroxyethyl substituent provides a convenient chemical handle for subsequent
synthetic transformations.

Table 1: Physicochemical Properties of (S)-2-(morpholin-3-yl)ethanol

Property Value Source
CAS Number 761460-05-3 [2]
Molecular Formula CeH13NO:2 [3]
Molecular Weight 131.17 g/mol [3]
IUPAC Name 2-[(3S)-morpholin-3-yllethanol N/A
Synonyms (S)-3-Hydroxyethylmorpholine [4]
Predicted LogP -0.314 [5]
Predicted Boiling Point 255.4 °C at 760 mmHg [5]
Predicted Flash Point 108.2 °C [5]
Predicted Density 1.019 g/cm3 [5]

Note: Most physical properties are predicted values from computational models, as extensive
experimental data for this specific compound is not publicly available. These values should be
used as estimates.

Synthesis and Mechanistic Rationale

The stereocontrolled synthesis of 3-substituted morpholines is a non-trivial challenge. A robust
and reliable synthetic route is paramount for producing this chiral building block with high
enantiomeric purity. The most logical and field-proven approach begins with a readily available
chiral precursor, using the "chiral pool" to establish the desired stereocenter.

Primary Recommended Synthesis: From L-Serine

This strategy leverages the natural stereochemistry of L-serine to directly set the (S)-
configuration at the C3 position of the morpholine ring. The choice of L-serine as the starting
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material is a key experimental decision, as it obviates the need for asymmetric catalysis or
chiral resolution, which can be costly and less efficient.[6]

Protocol 1: Stereoselective Synthesis of (S)-2-(morpholin-3-yl)ethanol

e N-Protection:

[¢]

Dissolve L-serine in an appropriate aqueous base (e.g., NaOH solution).
o Cool the solution to 0 °C in an ice bath.

o Slowly add benzyl chloroformate (Cbz-Cl) or perform reductive amination with
benzaldehyde to introduce a benzyl (Bn) protecting group on the nitrogen atom.

o Causality: The N-benzyl group is chosen for its stability under the subsequent reaction
conditions and its susceptibility to removal via catalytic hydrogenation. It prevents the
secondary amine from participating in unwanted side reactions during the cyclization step.

[6]
o Esterification:

o Convert the carboxylic acid of N-benzyl-L-serine to its methyl ester by reacting with
methanol under acidic catalysis (e.g., thionyl chloride or H2SOa).

o Causality: The methyl ester is a better electrophile than the carboxylate, facilitating the
subsequent reduction step.

o Cyclization:

o Treat the N-benzyl-L-serine methyl ester with a two-carbon electrophile, such as
chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., NaH) to form the
morpholinone ring.

o A more direct approach involves reacting N-benzylserine with chloroacetyl chloride to form
the N-benzyl-5-oxomorpholine-3-carboxylate.[6]

o Causality: This intramolecular Williamson ether synthesis or related cyclization is a
common strategy for forming the oxazine ring.
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e Reduction:

o Reduce the ester and the amide functionalities of the morpholinone intermediate using a
strong reducing agent like Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether
solvent (e.g., THF).

o Causality: LiAlH4 is a powerful, non-selective reducing agent capable of reducing both
esters and amides to their corresponding alcohols and amines, respectively. This single
step accomplishes the formation of the 2-hydroxyethyl side chain and the morpholine ring

amine.
» Deprotection:
o Remove the N-benzyl protecting group via catalytic hydrogenation.
o Dissolve the N-benzyl-protected product in a suitable solvent (e.g., ethanol, methanol).

o Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen
atmosphere (using a balloon or a Parr hydrogenator).

o Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate
under reduced pressure to yield the final product.

o Causality: Palladium-catalyzed hydrogenolysis is a clean and efficient method for cleaving
benzyl groups, yielding the desired secondary amine with toluene as the only byproduct.

[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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